molecular formula C15H20O B11719735 2-Allyl-4-cyclohexylphenol

2-Allyl-4-cyclohexylphenol

Cat. No.: B11719735
M. Wt: 216.32 g/mol
InChI Key: LCJTYLDPAOAIAQ-UHFFFAOYSA-N
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Description

2-Allyl-4-cyclohexylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an allyl group and a cyclohexyl group attached to a phenolic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allyl-4-cyclohexylphenol can be achieved through several methods. One common approach involves the alkylation of 4-cyclohexylphenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Allyl-4-cyclohexylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Allyl-4-cyclohexylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Allyl-4-cyclohexylphenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with enzymes and proteins, affecting their activity. The allyl group may also participate in covalent bonding with biological molecules, leading to changes in cellular pathways. These interactions can result in antimicrobial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an allyl group and a cyclohexyl group on the phenolic ring. This combination imparts distinct chemical and physical properties, such as increased hydrophobicity and potential for diverse chemical reactivity .

Properties

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

4-cyclohexyl-2-prop-2-enylphenol

InChI

InChI=1S/C15H20O/c1-2-6-14-11-13(9-10-15(14)16)12-7-4-3-5-8-12/h2,9-12,16H,1,3-8H2

InChI Key

LCJTYLDPAOAIAQ-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C=CC(=C1)C2CCCCC2)O

Origin of Product

United States

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